13-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
13-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE is a heterocyclic compound characterized by a pyrazole ring substituted with a sulfonamide group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of the sulfonamide group enhances the compound’s potential for various applications in pharmaceuticals and other industries .
Preparation Methods
The synthesis of 13-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by sulfonation . The reaction conditions often include the use of catalysts such as iodine to facilitate the formation of the pyrazole ring . Industrial production methods may involve multicomponent reactions and the use of green chemistry principles to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
13-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
13-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 13-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes . The pyrazole ring can interact with various receptors and enzymes, contributing to its biological activities .
Comparison with Similar Compounds
13-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other sulfur-containing pyrazoles, pyrazolines, and indazoles . Similar compounds include:
4-(Phenyl)thio-1H-pyrazole: Known for its anti-lipolytic effect.
Pyrazolone derivatives: Formed through oxidation reactions.
Pyrazoline derivatives: Formed through reduction reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dimethyl and sulfonamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-dimethyl-N-phenylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-9-11(8-14(2)12-9)17(15,16)13-10-6-4-3-5-7-10/h3-8,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBUGCGAVLKMEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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